molecular formula C11H16N2O3 B14758527 1-Cyclohexyl-5-methylbarbituric acid CAS No. 834-90-2

1-Cyclohexyl-5-methylbarbituric acid

Cat. No.: B14758527
CAS No.: 834-90-2
M. Wt: 224.26 g/mol
InChI Key: NOMGRDIADBNCNU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-methylbarbituric acid is a barbiturate derivative with the molecular formula C11H16N2O3. It is known for its sedative and hypnotic properties, similar to other barbiturates. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the barbituric acid core, which influences its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-5-methylbarbituric acid can be synthesized through a multi-step process involving the condensation of cyclohexylurea with diethyl malonate, followed by cyclization and methylation. The reaction typically requires the use of a strong base, such as sodium ethoxide, and is conducted under reflux conditions to facilitate the formation of the barbituric acid ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions with precise control over temperature and pH to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-5-methylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the barbituric acid to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted barbiturates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-5-methylbarbituric acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on the central nervous system and its potential use as a sedative or anesthetic.

    Medicine: Research focuses on its pharmacological properties and potential therapeutic applications in treating insomnia and anxiety.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-methylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This action elevates the seizure threshold and reduces the spread of seizure activity.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Pentobarbital: Known for its use in anesthesia and euthanasia.

    Secobarbital: Used as a short-term treatment for insomnia.

Uniqueness

1-Cyclohexyl-5-methylbarbituric acid is unique due to its specific chemical structure, which includes a cyclohexyl group. This structural feature influences its pharmacokinetics and pharmacodynamics, potentially offering different therapeutic benefits and side effect profiles compared to other barbiturates.

Properties

CAS No.

834-90-2

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-cyclohexyl-5-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-7-9(14)12-11(16)13(10(7)15)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,14,16)

InChI Key

NOMGRDIADBNCNU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=O)N(C1=O)C2CCCCC2

Origin of Product

United States

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